molecular formula C13H8F3NO3 B1149578 6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127199-00-2

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1149578
CAS No.: 127199-00-2
M. Wt: 283.20 g/mol
InChI Key: TVOYMYXRLULSCE-ONGXEEELSA-N
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Description

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinolone core substituted with fluorine atoms and a cis-2-fluorocyclopropyl group. It is known for its potent antibacterial properties and is used in various scientific research applications.

Properties

CAS No.

127199-00-2

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

IUPAC Name

6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11-/m0/s1

InChI Key

TVOYMYXRLULSCE-ONGXEEELSA-N

SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O

Isomeric SMILES

C1[C@@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms at the desired positions on the quinolone ring.

    Attachment of the cis-2-Fluorocyclopropyl Group: The cis-2-fluorocyclopropyl group is introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolone N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Quinolone N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinolone derivatives.

Scientific Research Applications

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial activity.

    Biology: Studied for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.

    Medicine: Investigated for its potential use as an antibacterial agent against resistant bacterial strains.

    Industry: Utilized in the development of new antibacterial coatings and materials.

Mechanism of Action

The antibacterial activity of 6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinolone core.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and potentially lower resistance development compared to other quinolones.

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